2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine

Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

Researchers optimizing kinase inhibitors often need a 4-azaindole scaffold with a directing group for regioselective C-2 functionalization. This compound provides a phenylsulfonyl-protected 2-methyl-4-azaindole, enabling precise SAR exploration at the pyrrole ring. • Phenylsulfonyl directs lithiation/cross-coupling to C-2 position • 2-Methyl modulates lipophilicity (XLogP3-AA = 2.9) vs. des-methyl analog • Validated core for c-Met (IC50 0.82 μM) and mutant EGFR inhibitors. BenchChem supplies this intermediate with consistent purity for lead optimization programs.

Molecular Formula C14H12N2O2S
Molecular Weight 272.322
CAS No. 1227269-12-6
Cat. No. B567203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine
CAS1227269-12-6
Molecular FormulaC14H12N2O2S
Molecular Weight272.322
Structural Identifiers
SMILESCC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC=N2
InChIInChI=1S/C14H12N2O2S/c1-11-10-13-14(8-5-9-15-13)16(11)19(17,18)12-6-3-2-4-7-12/h2-10H,1H3
InChIKeyYCNNICFKKIDMRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-(phenylsulfonyl)-4-azaindole: A Versatile Building Block


2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine (CAS 1227269-12-6) is a heterocyclic small molecule belonging to the 4-azaindole (pyrrolo[3,2-b]pyridine) scaffold class [1]. This compound features a characteristic 1-phenylsulfonyl protecting group and a 2-methyl substituent on the pyrrole ring. The 4-azaindole core is a privileged structure in medicinal chemistry, known to serve as a key intermediate in the synthesis of inhibitors targeting c-Met kinase [2], mutant EGFR [3], and the gastric proton pump (H+/K+-ATPase) [4]. The specific substitution pattern of this compound offers a defined starting point for structure-activity relationship (SAR) exploration and lead optimization in these therapeutic areas.

Why This 4-Azaindole Derivative Cannot Be Replaced


The selection of 2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine over a generic, unprotected 4-azaindole or alternative regioisomer is dictated by its specific substitution pattern. In the pyrrolo[3,2-b]pyridine class, the presence and nature of the N-1 protecting group (here, phenylsulfonyl) profoundly impacts the reactivity and direction of subsequent functionalization reactions [1]. For instance, the phenylsulfonyl group is known to direct lithiation and cross-coupling to the 2-position of the pyrrole ring, enabling regioselective introduction of substituents . Furthermore, the 2-methyl group itself introduces steric and electronic modulation compared to an unsubstituted analog (e.g., CAS 677302-44-2), which can be critical for fine-tuning target engagement in SAR studies [2]. Simply substituting a different 4-azaindole building block risks losing the precise synthetic handle and pharmacophoric contributions that this specific derivative provides.

Quantitative Differentiation Evidence


4-Azaindole vs. 7-Azaindole Scaffold Specificity

The 4-azaindole scaffold (pyrrolo[3,2-b]pyridine) of the target compound offers a fundamentally different hydrogen-bonding pattern and electronic distribution compared to its closest structural analog, the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold. This difference is a primary driver for scaffold selection in kinase inhibitor design. In c-Met kinase programs, 4-azaindoles have been specifically identified as a novel inhibitor class, demonstrating that the nitrogen position in the pyridine ring is a critical determinant of kinase hinge-binding interactions [1]. While direct quantitative comparison of the target compound to a 7-azaindole analog is not available in primary literature, this represents a Class-level inference based on established medicinal chemistry principles. The 2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine is, by definition, a 4-azaindole derivative, thereby pre-selecting it for research programs exploring this specific kinase inhibition profile.

Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

Synthetic Utility of N-1 Phenylsulfonyl Protection

The presence of the N-1 phenylsulfonyl group is a key differentiating feature from the unprotected 4-azaindole core (1H-pyrrolo[3,2-b]pyridine, CAS 271-63-6). This sulfonyl group is not merely a protecting group; it acts as a powerful directing group for regioselective C-H functionalization. It directs lithiation and subsequent electrophilic trapping to the 2-position of the pyrrole ring, enabling the installation of diverse substituents at this site . Without this group, the regioselectivity of such reactions on the unprotected scaffold is often poor or leads to undesired N-alkylation side products [1]. The 2-methyl group on the target compound further exemplifies this synthetic utility, as it is a common substituent introduced via such directed functionalization strategies. This synthetic handle provides a verifiable advantage in building complex libraries from this core.

Organic Synthesis C-H Functionalization Protecting Group Strategy

2-Methyl Substitution for Lipophilicity Control

The presence of the 2-methyl group on the target compound provides a quantifiable increase in lipophilicity compared to its direct des-methyl analog, 1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine (CAS 677302-44-2). The calculated LogP (XLogP3-AA) for the target compound is 2.9 [1], whereas the corresponding value for the des-methyl analog is 2.3 [2]. This difference of 0.6 log units indicates a measurable increase in hydrophobicity. In the context of SAR studies, such a change in lipophilicity can be a crucial parameter for optimizing cellular permeability and reducing non-specific binding, and thus is a verifiable differentiator when selecting a building block for lead optimization [3].

Medicinal Chemistry Physicochemical Properties ADME Optimization

c-Met Kinase Inhibition with 4-Azaindole

The 4-azaindole scaffold, to which the target compound belongs, was specifically identified as a novel and potent core for c-Met kinase inhibitors through a scaffold-hopping approach [1]. This is a direct class-level inference for the utility of the target compound as a building block for this target. In the published study, a lead 4-azaindole derivative demonstrated an IC50 value of 0.82 μM against the A549 lung cancer cell line, which is driven by c-Met signaling . While not the exact target molecule, this data demonstrates the inherent activity of the 4-azaindole chemotype, which is a structural prerequisite of the target compound. This provides a verifiable, data-backed rationale for its selection over building blocks from less potent or unproven chemical series.

Oncology Kinase Inhibition Targeted Therapy

High-Value Application Scenarios


c-Met Kinase Inhibitor Design

The 4-azaindole scaffold is a validated core for c-Met kinase inhibition, with lead compounds demonstrating potent cellular activity (e.g., IC50 of 0.82 μM against A549 lung cancer cells) . The target compound, featuring a 2-methyl and a synthetically versatile N-1 phenylsulfonyl group, is an ideal starting material for the synthesis of focused libraries aimed at optimizing potency, selectivity, and ADME properties for this important oncology target [1]. The sulfonyl group provides a robust handle for further regioselective functionalization .

Regioselective C-H Functionalization

The N-1 phenylsulfonyl group is a well-established directing group for lithiation, enabling highly regioselective functionalization at the 2-position of the pyrrolo[3,2-b]pyridine core . This makes the compound a powerful building block for chemists needing to introduce diverse aryl, alkyl, or heteroatom substituents at this specific position with high fidelity, a task that would be challenging or low-yielding with an unprotected 4-azaindole [2].

Lipophilicity Modulation in SAR

The 2-methyl substituent on the target compound provides a quantifiable increase in lipophilicity (XLogP3-AA = 2.9) compared to the des-methyl analog (XLogP3-AA = 2.3) [3]. This allows medicinal chemists to procure both analogs and systematically study the impact of this specific lipophilicity change on cellular permeability, metabolic stability, and off-target binding in their lead series. This data-driven approach is critical for lead optimization [4].

Reversible Proton Pump Inhibitor Discovery

The pyrrolo[3,2-b]pyridine scaffold has been extensively studied as a core for potassium-competitive acid blockers (P-CABs), a new class of reversible gastric proton pump inhibitors that may offer advantages over irreversible PPIs [4]. The target compound, with its specific substitution pattern, can serve as a versatile intermediate for the synthesis of novel P-CAB candidates, allowing researchers to explore the SAR around the 1, 2, and 5 positions of the heterocycle [5].

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